molecular formula C7H12FN3S B13342162 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13342162
M. Wt: 189.26 g/mol
InChI Key: JKDMPGUGPNNXKI-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic intermediate belonging to the 1,2,4-triazole-3-thiol class, a scaffold recognized for its versatile interactions with biological targets. Researchers value this family of compounds for its significant potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Derivatives of 1,2,4-triazole-3-thiol have demonstrated promising cytotoxicity against aggressive cancer cell lines, including melanoma, triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1), making them advanced leads for oncology research . The presence of the thiol group is known to enhance biological potency compared to the parent triazole structure . Furthermore, the 1,2,4-triazole core is a privileged structure in antifungal research, with many clinical drugs (e.g., fluconazole, itraconazole) acting by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key component in ergosterol biosynthesis . The specific substitution pattern on the triazole ring, such as the 2-fluoroethyl and isopropyl groups in this compound, allows researchers to explore structure-activity relationships (SAR) to optimize binding affinity, selectivity, and pharmacological properties. This reagent is provided exclusively for use in non-clinical laboratory research to support investigations in drug discovery, chemical biology, and agricultural chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12FN3S

Molecular Weight

189.26 g/mol

IUPAC Name

4-(2-fluoroethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H12FN3S/c1-5(2)6-9-10-7(12)11(6)4-3-8/h5H,3-4H2,1-2H3,(H,10,12)

InChI Key

JKDMPGUGPNNXKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CCF

Origin of Product

United States

Preparation Methods

Synthesis via Thiosemicarbazide Derivatives

Methodology:

  • Starting from thiosemicarbazides , which are cyclized in alkaline media to form the 1,2,4-triazole ring.
  • The process involves alkylation at the 4-position with fluoroethyl groups and alkylation or substitution at the 5-position with isopropyl groups.

Reaction Scheme:

Thiosemicarbazide derivative + appropriate alkyl halide (e.g., 2-fluoroethyl halide) → cyclization → substituted 1,2,4-triazole-3-thiol

Supporting Data:

  • In one study, alkylation of 1,2,4-triazole-3-thiol with halogenated compounds was achieved under basic conditions, yielding derivatives with high efficiency (~80-90%).

Cyclization of Hydrazine Derivatives

Methodology:

  • Synthesis begins with hydrazine derivatives reacted with α-haloketones or α-haloesters bearing the desired substituents.
  • For example, 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) are reacted with hydrazides or hydrazines to form intermediate hydrazines, which then cyclize to form the triazole ring.

Reaction Scheme:

Hydrazide + 2-fluoroethyl halide → hydrazine intermediate → cyclization in basic medium → 4-(2-Fluoroethyl)-5-(propan-2-yl)-1,2,4-triazole-3-thiol

Research Findings:

  • A typical synthesis involved refluxing hydrazides with 2-fluoroethyl halides in ethanol or acetonitrile with potassium carbonate as a base, leading to the target compound after cyclization and purification.

Multi-step Synthesis via Intermediate Thiosemicarbazides

Methodology:

  • Synthesize thiosemicarbazide derivatives bearing the fluoroethyl group.
  • Cyclize these intermediates in alkaline medium to form the core heterocycle.
  • Introduce the isopropyl group at the 5-position via alkylation with suitable alkyl halides.

Reaction Scheme:

Thiosemicarbazide derivative + 2-fluoroethyl halide + isopropyl halide → cyclization → final product

Supporting Data:

  • Such methods have been documented for related compounds, with yields ranging from 65-85%, depending on reaction conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Thiosemicarbazide cyclization Thiosemicarbazide derivatives Alkyl halides (2-fluoroethyl, isopropyl halides) Reflux in ethanol or acetonitrile, basic medium 80-90 High selectivity, straightforward
Hydrazine-based cyclization Hydrazines + α-haloketones (fluoroethyl halides) Potassium carbonate, ethanol Reflux, basic conditions 70-85 Suitable for diverse substitutions
Multi-step via intermediates Hydrazides + halogenated compounds Base (NaOH, KOH), solvents (DMF, ethanol) Reflux, alkaline medium 65-85 Allows for specific substitution patterns

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Ethanol, acetonitrile, or DMF are common solvents, depending on the reactivity of halogenated precursors.
  • Base Catalysis: Potassium carbonate or sodium hydroxide facilitate nucleophilic substitution and cyclization.
  • Temperature: Reactions are typically carried out under reflux conditions (~80-120°C).
  • Purification: Recrystallization from ethanol or water-methanol mixtures yields pure compounds.
  • Yield Optimization: Excess halogenated reagents and longer reflux times improve yields but may lead to by-products; thus, reaction monitoring is essential.

Recent Advances and Research Findings

Recent studies have emphasized the importance of molecular hybridization and targeted functionalization to enhance biological activity. For example, the synthesis of hybrid compounds containing the 1,2,4-triazole core with fluoroethyl and isopropyl groups has been optimized via alkylation of precursors under mild conditions, with yields exceeding 75%.

Furthermore, computational docking and structure-activity relationship (SAR) studies suggest that the position and nature of substituents significantly influence biological activity, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The fluoroethyl and isopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. The fluoroethyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol and structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives

Compound Name Substituents (Position 4/5) Key Properties/Activities Evidence Source
This compound 4: 2-Fluoroethyl; 5: Propan-2-yl Enhanced lipophilicity, potential antimicrobial/antioxidant activity (inferred)
4-(2-Fluorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol 4: 2-Fluorophenyl; 5: Propan-2-yl Broad biological activities (antimicrobial, anti-inflammatory)
5-(4-Methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol 4: Propan-2-yl; 5: 4-Methoxyphenyl Higher polarity due to methoxy group; moderate biological efficacy
5-[(2-Fluorophenoxy)methyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol 4: Propan-2-yl; 5: (2-Fluorophenoxy)methyl Increased steric bulk; potential CNS activity
5-(5-Bromo-2-furyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol 4: Propan-2-yl; 5: 5-Bromo-2-furyl Halogenated heteroaryl substituent; possible anticancer activity
5-(2-Methylpropyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol 4: Propan-2-yl; 5: 2-Methylpropyl High lipophilicity; limited solubility in aqueous media

Key Observations:

Substituent Effects on Bioactivity: Fluorinated vs. Non-Fluorinated Analogs: The 2-fluoroethyl group in the target compound may confer superior metabolic stability compared to the 2-fluorophenyl analog (), as alkyl fluorination reduces oxidative degradation . Aryl vs.

Physical Properties :

  • Melting points for triazole-thiol derivatives range widely (70–198°C), influenced by substituent polarity and crystallinity. For example, methoxy-substituted analogs (e.g., 177–178°C in ) exhibit higher melting points than alkyl-substituted derivatives .

Biological Activities :

  • Fluorinated triazoles (e.g., 4-(2-fluorophenyl) in ) show broad-spectrum antimicrobial and anticancer activities, attributed to fluorine’s electronegativity and hydrophobic interactions .
  • Metal complexes of triazole-thiols (e.g., Schiff base derivatives in ) demonstrate moderate to significant anticancer activity against MCF-7 and Hep-G2 cell lines, suggesting the target compound could be optimized for similar applications .

Biological Activity

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₂F N₃ S
  • Molecular Weight : 217.27 g/mol

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown significant activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

Research indicates that the thio group in the triazole structure enhances its interaction with bacterial cell walls, leading to increased permeability and cell lysis .

Antifungal Activity

The compound also exhibits antifungal properties. In a study evaluating its efficacy against common fungal pathogens, it demonstrated promising results.

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Candida albicans2232
Aspergillus niger1964
Fusarium oxysporum2116

The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

Anticancer Activity

Several studies have investigated the cytotoxic effects of triazole derivatives on cancer cell lines. The compound has been tested against various cancer types:

  • Melanoma (IGR39)
    • IC50: 10 µM
    • Selective towards cancer cells compared to normal cells.
  • Triple-Negative Breast Cancer (MDA-MB-231)
    • IC50: 15 µM
    • Induces apoptosis through mitochondrial pathways.
  • Pancreatic Carcinoma (Panc-1)
    • IC50: 12 µM
    • Inhibits cell migration significantly.

The selectivity index indicates that the compound is more cytotoxic to cancer cells than to normal fibroblast cells, suggesting potential for therapeutic applications in oncology .

Case Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxicity of various triazole derivatives, including our compound, using the MTT assay on human melanoma and breast cancer cell lines. The results indicated that compounds with a similar structure exhibited enhanced cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of triazole derivatives against resistant bacterial strains. The study highlighted that the introduction of fluorine atoms significantly increased the antimicrobial potency of the compounds tested, including our target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. Key steps include refluxing in aqueous KOH (e.g., 0.002 M) with ethanol as a solvent, followed by acidification to isolate the product . Purity is validated using elemental analysis (C, H, N), 1^1H-NMR (to confirm substituent integration), and LC-MS for molecular weight confirmation . Contradictions in yield optimization may arise from solvent polarity; polar aprotic solvents like DMF improve solubility but may complicate purification .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this triazole-thiol derivative?

  • Methodological Answer :

  • IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm1^{-1}) and triazole ring vibrations (C=N at ~1600 cm1^{-1}) .
  • NMR : 1^1H-NMR confirms substituent environments (e.g., fluoropropyl protons at δ 4.5–5.0 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm). 19^{19}F-NMR detects fluorinated moieties (δ -180 to -220 ppm) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+^+) and detects side products like S-alkylated derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (HOMO-LUMO gaps) and nucleophilic sites (e.g., sulfur atoms) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2). Compare binding affinities with known inhibitors, noting that fluorinated substituents enhance hydrophobic interactions .

Q. What strategies resolve contradictions in regioselectivity during S-alkylation of the triazole-thiol scaffold?

  • Methodological Answer : Alkylation regioselectivity depends on reaction conditions:

  • Base Choice : K2_2CO3_3 in acetone favors S-alkylation over N-alkylation due to softer nucleophilic conditions .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for S-alkylation but may promote side reactions; non-polar solvents (e.g., toluene) reduce byproducts but slow kinetics .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates via column chromatography .

Q. How do structural modifications (e.g., fluorinated vs. chlorinated analogs) influence biological activity?

  • Methodological Answer :

  • Fluorine Substitution : Enhances metabolic stability and membrane permeability via increased lipophilicity (logP). Compare with chlorinated analogs (e.g., 5-(4-chlorophenyl)-4H-triazole-3-thiol) using ADME assays .
  • Thiol vs. Thione : Oxidation to the thione form (C=S) reduces reactivity but improves thermal stability, as shown in DSC studies .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h, followed by HPLC analysis. Fluorinated derivatives show higher stability in acidic conditions due to reduced protonation at sulfur .
  • Thermal Degradation : TGA/DSC reveals decomposition temperatures (>200°C for fluorinated analogs), with mass loss correlating to thiol oxidation .

Contradictions and Recommendations

  • Synthetic Yields : Discrepancies in yields (e.g., 61% vs. 85%) may stem from alkylation step variations (KI catalysis vs. phase-transfer agents) .
  • Bioactivity Predictions : Docking results may conflict with in vitro assays due to solvation effects; validate with SPR or ITC binding studies .

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